molecular formula C6H9BrO2 B6250565 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 81359-18-4

1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No. B6250565
CAS RN: 81359-18-4
M. Wt: 193
InChI Key:
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Description

1-Bromo-2,2-dimethylcyclopropane-1-carboxylic acid (1-Br-DMCPCA) is an organic compound that has been studied extensively for its potential applications in scientific research. It is a cyclic brominated carboxylic acid, and is a member of the cyclopropanes family. This compound has been used in a variety of research applications, including biochemical and physiological studies, as well as laboratory experiments.

Scientific Research Applications

1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used to study the structure and reactivity of organic compounds, and to investigate the biochemical and physiological effects of organic compounds on living organisms. It has also been used to study the mechanism of action of organic compounds, and to analyze the structure and reactivity of organic compounds in the laboratory.

Mechanism of Action

1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid acts as a nucleophilic reagent in organic reactions. It is believed to be involved in the formation of covalent bonds between molecules. This covalent bond formation is thought to be responsible for the biochemical and physiological effects of 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid.
Biochemical and Physiological Effects
1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which plays a role in the breakdown of acetylcholine. This inhibition of acetylcholinesterase may be responsible for the physiological effects of 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid, including increased alertness and improved cognitive function.

Advantages and Limitations for Lab Experiments

1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available. Furthermore, it is relatively stable and has a low toxicity. However, 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid also has some limitations for laboratory experiments. It is not water soluble, and can be difficult to work with in aqueous solutions. Additionally, it has a relatively short shelf life, and is sensitive to light and heat.

Future Directions

1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid is a promising compound for further research. Future research should focus on elucidating the biochemical and physiological effects of this compound, as well as exploring its potential uses in drug development and medical applications. Additionally, further research should be conducted to improve the synthesis methods of 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid, and to develop methods of using this compound in aqueous solutions. Finally, research should be conducted to determine the optimal conditions for storage and use of 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid in laboratory experiments.

Synthesis Methods

1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid can be synthesized through a variety of methods. One method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid (DMCPCA) with bromine in acetic acid. This reaction yields 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid (1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid) as the main product. Another method involves the reaction of DMCPCA with bromine in aqueous sodium hydroxide. This reaction yields 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid (1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid) as the main product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,2-dimethylcyclopropanone", "bromine", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "copper(II) sulfate", "sodium chloride", "sodium carbonate", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 2,2-dimethylcyclopropanone to 1-bromo-2,2-dimethylcyclopropane", "a. Dissolve 2,2-dimethylcyclopropanone in ethyl acetate and add bromine dropwise with stirring.", "b. After the addition is complete, stir the mixture for an additional 30 minutes.", "c. Separate the organic layer and wash with water, sodium bicarbonate, and water again.", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 1-bromo-2,2-dimethylcyclopropane.", "Step 2: Conversion of 1-bromo-2,2-dimethylcyclopropane to 1-bromo-2,2-dimethylcyclopropanol", "a. Dissolve 1-bromo-2,2-dimethylcyclopropane in ethyl acetate and add sodium hydroxide with stirring.", "b. After the addition is complete, stir the mixture for an additional 30 minutes.", "c. Separate the organic layer and wash with water, sodium bicarbonate, and water again.", "d. Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain 1-bromo-2,2-dimethylcyclopropanol.", "Step 3: Conversion of 1-bromo-2,2-dimethylcyclopropanol to 1-bromo-2,2-dimethylcyclopropanecarboxylic acid", "a. Dissolve 1-bromo-2,2-dimethylcyclopropanol in water and add sulfuric acid with stirring.", "b. After the addition is complete, cool the mixture to 0°C and add a solution of sodium nitrite in water.", "c. Stir the mixture for 30 minutes and then add a solution of copper(II) sulfate in water.", "d. Stir the mixture for an additional 30 minutes and then add a solution of sodium chloride in water.", "e. Extract the organic layer with ethyl acetate and wash with water, sodium bicarbonate, and water again.", "f. Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain 1-bromo-2,2-dimethylcyclopropanecarboxylic acid.", "Step 4: Conversion of 1-bromo-2,2-dimethylcyclopropanecarboxylic acid to 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid", "a. Dissolve 1-bromo-2,2-dimethylcyclopropanecarboxylic acid in water and add sodium carbonate with stirring.", "b. After the addition is complete, stir the mixture for an additional 30 minutes.", "c. Separate the organic layer and wash with water, sodium bicarbonate, and water again.", "d. Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid." ] }

CAS RN

81359-18-4

Product Name

1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid

Molecular Formula

C6H9BrO2

Molecular Weight

193

Purity

95

Origin of Product

United States

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